molecular formula C15H14N2O7 B14145859 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid CAS No. 1165-77-1

2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid

Cat. No.: B14145859
CAS No.: 1165-77-1
M. Wt: 334.28 g/mol
InChI Key: LTJCNWLCAPQJDB-UHFFFAOYSA-N
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Description

2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid is a complex organic compound with a molecular formula of C14H14N2O7. This compound is characterized by the presence of a phthalimide group, which is a derivative of phthalic anhydride, and a pentanedioic acid moiety. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid typically involves the reaction of phthalic anhydride with glycine to form phthalimidoacetic acid. This intermediate is then reacted with glutaric anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalimide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phthalimides.

Scientific Research Applications

2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalimide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalimidoacetic acid: A simpler analog with similar reactivity but lacking the pentanedioic acid moiety.

    N-Phthaloylglutamic acid: Contains a similar phthalimide group but with a different amino acid backbone.

    Phthalimidooxyacetic acid: Another analog with an ether linkage instead of an amide bond.

Uniqueness

2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid is unique due to its combination of the phthalimide group and the pentanedioic acid moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

1165-77-1

Molecular Formula

C15H14N2O7

Molecular Weight

334.28 g/mol

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid

InChI

InChI=1S/C15H14N2O7/c18-11(16-10(15(23)24)5-6-12(19)20)7-17-13(21)8-3-1-2-4-9(8)14(17)22/h1-4,10H,5-7H2,(H,16,18)(H,19,20)(H,23,24)

InChI Key

LTJCNWLCAPQJDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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